molecular formula C12H16N4O5S2 B12149396 N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12149396
M. Wt: 360.4 g/mol
InChI Key: RMMFRRURDOZYOC-UHFFFAOYSA-N
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Description

N-[1-(Methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzoxadiazole core linked to a methylsulfonyl-substituted piperidine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides and piperidine derivatives in targeting enzymes or receptors .

Properties

Molecular Formula

C12H16N4O5S2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H16N4O5S2/c1-22(17,18)16-7-5-9(6-8-16)15-23(19,20)11-4-2-3-10-12(11)14-21-13-10/h2-4,9,15H,5-8H2,1H3

InChI Key

RMMFRRURDOZYOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Structural Features and Similarity Analysis

The compound’s structural analogs (Table 1) were identified via database searches (e.g., CAS No. 402927-97-3) and literature studies. Similarity scores (0.65–0.98) reflect variations in substituents and core structures:

Table 1: Structural Comparison with High-Similarity Compounds

Compound Name Similarity Score Key Structural Differences Potential Impact on Properties
N-[1-(Methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide - Benzoxadiazole-sulfonamide core, methylsulfonyl-piperidine High polarity, potential for π-π stacking
1-(Methylsulfonyl)piperidin-4-amine hydrochloride 0.98 Lacks benzoxadiazole; amine hydrochloride Reduced aromatic interactions, higher basicity
N-Methyl-N-(piperidin-4-yl)methanesulfonamide 0.96 N-methyl substitution instead of benzoxadiazole Lower molecular weight, altered steric effects
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate 0.65 tert-Butyl carbamate protecting group Enhanced lipophilicity, transient stability in synthesis

Biological Activity

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a benzoxadiazole moiety. Its molecular formula is C13H16N2O3SC_{13}H_{16}N_2O_3S with a molecular weight of 288.35 g/mol. The sulfonamide group enhances its biological activity by contributing to interactions with various biological targets.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been shown to inhibit enzymes such as carbonic anhydrase and urease, which are critical in various physiological processes.
  • Anti-inflammatory Effects : The benzoxadiazole moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like IL-1β .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against strains such as Salmonella typhi and Staphylococcus aureus due to their ability to disrupt bacterial metabolism .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibition of IL-1β release in LPS/ATP-stimulated macrophages. Concentration-dependent effects were observed, indicating potential for therapeutic use in inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Urease Inhibition : A series of synthesized piperidine derivatives showed strong urease inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM. This suggests that similar mechanisms may be present in this compound .
CompoundIC50 (µM)Activity Type
Compound A0.63Urease Inhibitor
Compound B2.14Urease Inhibitor
This compoundTBDTBD

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

  • Anti-inflammatory Therapy : Due to its ability to inhibit IL-1β release.
  • Antimicrobial Treatments : As a potential antibiotic agent against resistant bacterial strains.

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